XL-784, also known as the free base of a selective matrix metalloproteinase inhibitor, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily recognized for its role in inhibiting matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This inhibition is crucial in various pathological processes, including cancer metastasis and tissue remodeling.
XL-784 is classified as a low-molecular-weight compound with a molecular weight of approximately 1,122 grams per mole. It is categorized under matrix metalloproteinase inhibitors, which are compounds that specifically target and inhibit the activity of matrix metalloproteinases. The compound is sourced from various chemical suppliers, including MedChemExpress and GlpBio, which provide detailed specifications and data on its properties and applications .
The synthesis of XL-784 involves several steps that are optimized for efficiency and scalability. The improved synthesis methods focus on the preparation of key intermediates that lead to the final compound. For instance, one method includes reacting specific reagents under controlled conditions to yield the desired product with high purity.
The process typically involves:
XL-784 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise structural formula includes specific arrangements of carbon, hydrogen, nitrogen, and oxygen atoms.
Where , , , and represent the number of respective atoms in the compound.
The chemical reactions involving XL-784 primarily focus on its interaction with matrix metalloproteinases. The mechanism of inhibition typically involves:
The efficacy of XL-784 as an inhibitor can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example:
The mechanism of action of XL-784 involves competitive inhibition of matrix metalloproteinases. Upon administration:
The compound's ability to penetrate biological barriers enhances its effectiveness in therapeutic applications .
XL-784 exhibits several notable physical and chemical properties:
XL-784 has shown promise in various scientific applications:
XL-784 (free base) is a low-molecular-weight (549.93 g/mol) inhibitor targeting matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) family enzymes. It exhibits nanomolar-range potency against key isoforms involved in extracellular matrix (ECM) remodeling and inflammatory signaling. The compound's limited aqueous solubility (20 μg/mL) contrasts with its high enzymatic affinity, necessitating specialized formulations for biological studies [1] [6].
XL-784 demonstrates marked selectivity across metalloproteinase isoforms, with the highest affinity observed for MMP-13 (IC₅₀ = 0.56 nM) and MMP-2 (IC₅₀ = 0.81 nM). This positions it among the most potent synthetic inhibitors of collagen-degrading enzymes. Inhibition of MMP-9 is moderately lower (IC₅₀ = 18 nM), while activity against MMP-3 (IC₅₀ = 120 nM) and MMP-1 (IC₅₀ = 1,900 nM) is significantly reduced. The differential potency correlates with S1' pocket depth: MMP-13 and MMP-2 possess intermediate-depth substrate-binding clefts that optimally accommodate XL-784's molecular structure [1] [3] [6].
Table 1: Isoform-Selective Inhibition Profile of XL-784 | Metalloproteinase | IC₅₀ (nM) | Primary Biological Role | S1' Pocket Depth |
---|---|---|---|---|
MMP-13 (Collagenase-3) | 0.56 | Type II collagen degradation | Intermediate | |
MMP-2 (Gelatinase-A) | 0.81 | Gelatin/elastin hydrolysis | Intermediate | |
MMP-9 (Gelatinase-B) | 18 | ECM remodeling, angiogenesis | Intermediate | |
MMP-8 (Collagenase-2) | 10.8 | Neutrophil-mediated collagenolysis | Deep | |
MMP-3 (Stromelysin-1) | 120 | Pro-MMP activation | Deep | |
MMP-1 (Collagenase-1) | 1900 | Fibrillar collagen cleavage | Shallow | |
ADAM10 | 1-2* | Notch, cadherin shedding | Intermediate | |
ADAM17 (TACE) | ~70 | TNF-α release | Shallow |
*Estimated range based on biochemical assays [1] [6] [9]
Beyond MMPs, XL-784 potently inhibits ADAM10 (IC₅₀ = 1-2 nM), a sheddase regulating Notch signaling and cadherin processing. In contrast, inhibition of ADAM17/TACE (TNF-α-converting enzyme) is less potent (IC₅₀ ≈ 70 nM). This divergence arises from active-site architectural differences:
XL-784 functions primarily as a competitive active-site inhibitor by directly competing with natural substrates for the catalytic zinc ion. Its hydroxamate group forms bidentate coordination with Zn²⁺, displacing the water molecule required for hydrolytic activity. This prevents substrate binding and subsequent peptide bond cleavage [1] [6].
In contrast, allosteric inhibitors (e.g., HFI-419 in insulin-regulated aminopeptidase) bind distal sites, inducing conformational changes that either lock enzymes in inactive states (semi-open conformation) or alter active-site accessibility. Key distinctions include:
Table 2: Competitive vs. Allosteric Inhibition Mechanisms in Metalloproteinases | Feature | Competitive Inhibition (e.g., XL-784) | Allosteric Inhibition (e.g., HFI-419) |
---|---|---|---|
Binding Site | Catalytic zinc-containing active site | Distal exosite or protein-protein interface | |
Zinc Interaction | Direct chelation via hydroxamate | No direct interaction | |
Conformational Effect | Stabilizes closed active conformation | Locks semi-open/inactive conformation | |
Substrate Sensitivity | Uniform across substrates | Variable efficacy (substrate-dependent) | |
Structural Determinants | S1' pocket depth, catalytic residues | Hinge regions, regulatory domains | [6] [8] [10] |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3